2-Dibenzylamino-1,1-dimethylethylamine
Description
2-Dibenzylamino-1,1-dimethylethylamine is a tertiary amine characterized by a central ethylamine backbone substituted with two benzyl groups on the amino nitrogen and two methyl groups on the adjacent carbon (1,1-dimethyl configuration). This structure confers significant steric bulk and lipophilicity, making it a valuable intermediate in organic synthesis, particularly for stereoselective heterocycle formation . Its applications span pharmaceutical and materials science research, where it serves as a precursor for bioactive molecules and chiral ligands .
Properties
Molecular Formula |
C18H24N2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-N,1-N-dibenzyl-2-methylpropane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-18(2,19)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,13-15,19H2,1-2H3 |
InChI Key |
UZKATEAEAWUUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
2,2-Diphenylethan-1-amine
- Properties : Reduced steric hindrance compared to the target compound, enhancing its versatility as a building block for pharmaceuticals and polymers .
- Applications : Widely used in drug synthesis (e.g., α1-adrenergic receptor blockers) and hybrid materials .
N-Chloro-1,1-dimethylethylamine (tert-Butyldichloroamine)
- Structure : Shares the 1,1-dimethylethylamine backbone but replaces benzyl groups with chlorine atoms on the nitrogen.
- Properties : Highly reactive due to the N-chloro moiety, acting as an alkylating agent. Exhibits toxicity (severe eye irritation in rabbits) .
- Applications: Limited to specialized synthetic routes requiring electrophilic intermediates .
(2-Amino-1-phenylethyl)dimethylamine
- Structure: Contains a phenyl group on the ethyl chain and dimethyl substitution on the amino group.
- Properties : Moderate steric bulk; the phenyl group enhances π-π interactions in drug-receptor binding .
- Applications : Intermediate for antipsychotics and antidepressants .
2-Amino-2-methyl-1-propanol
- Structure : Hydroxyl group replaces one methyl group on the ethylamine backbone.
- Properties: Increased polarity and water solubility due to the hydroxyl group, reducing its utility in non-polar synthetic systems .
- Applications : Corrosion inhibitor and surfactant precursor .
Analytical Comparison
| Compound | C (%) | H (%) | N (%) | Yield (%) | |
|---|---|---|---|---|---|
| 2-Dibenzylamino-1,1-dimethylethylamine | 60.78 | 7.73 | 9.74 | 85 | |
| N-Chloro-1,1-dimethylethylamine | 33.82* | 7.01* | 9.85* | N/A | |
| 2,2-Diphenylethan-1-amine | 81.04 | 7.39 | 6.17 | >90 |
*Calculated from molecular formula C₄H₁₀ClN.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
